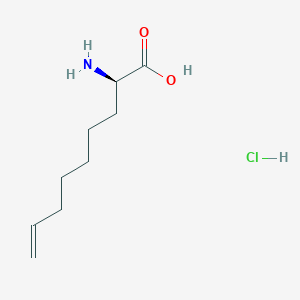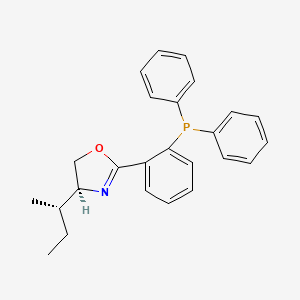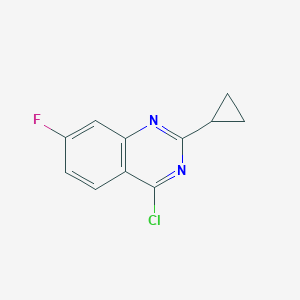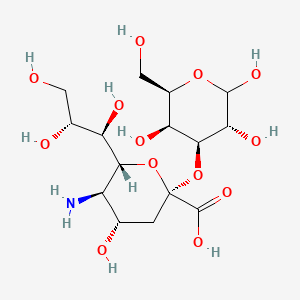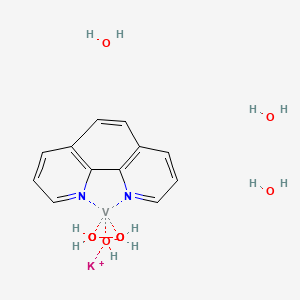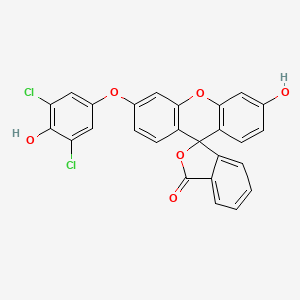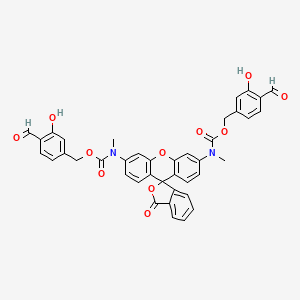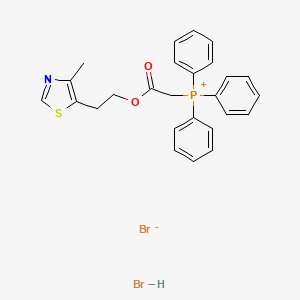
Mitochondrial respiration-IN-1 (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitochondrial respiration-IN-1 (hydrobromide) is a potent mitochondrial inhibitor known for its ability to significantly reduce mitochondrial respiration in platelets. It is often referred to as compound 49 in scientific literature. This compound has an inhibitory concentration (IC50) of 8.8 milligrams per milliliter, making it highly effective in its role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and scientific publications .
Industrial Production Methods: Industrial production of Mitochondrial respiration-IN-1 (hydrobromide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Mitochondrial respiration-IN-1 (hydrobromide) primarily undergoes inhibition reactions where it interacts with mitochondrial enzymes to reduce their activity. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The compound is often dissolved in dimethyl sulfoxide (DMSO) or water for experimental purposes. The solubility in DMSO is 66.67 milligrams per milliliter, while in water, it is 100 milligrams per milliliter .
Major Products Formed: The primary product of its interaction is the inhibited form of the mitochondrial enzyme, leading to reduced mitochondrial respiration .
Scientific Research Applications
Mitochondrial respiration-IN-1 (hydrobromide) has a wide range of scientific research applications:
Chemistry: Used as a tool to study mitochondrial function and inhibition.
Biology: Helps in understanding the role of mitochondria in cellular respiration and energy production.
Medicine: Investigated for its potential in treating diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and certain types of cancer
Industry: Utilized in the development of new drugs targeting mitochondrial pathways.
Mechanism of Action
Mitochondrial respiration-IN-1 (hydrobromide) exerts its effects by inhibiting mitochondrial respiration. It targets specific enzymes within the mitochondrial respiratory chain, leading to a decrease in ATP production. This inhibition affects cellular energy metabolism and can induce apoptosis in cells with high mitochondrial activity .
Comparison with Similar Compounds
- Mitochondrial respiration-IN-2 (hydrobromide)
- Mitochondrial respiration-IN-3 (hydrobromide)
- Mitochondrial respiration-IN-4 (hydrobromide)
Comparison: Mitochondrial respiration-IN-1 (hydrobromide) is unique due to its high potency and specificity in inhibiting mitochondrial respiration. Compared to similar compounds, it has a lower inhibitory concentration (IC50), making it more effective at lower doses .
Properties
IUPAC Name |
[2-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]-2-oxoethyl]-triphenylphosphanium;bromide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2PS.2BrH/c1-21-25(31-20-27-21)17-18-29-26(28)19-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;;/h2-16,20H,17-19H2,1H3;2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBKKHMZGIBMGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Br2NO2PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
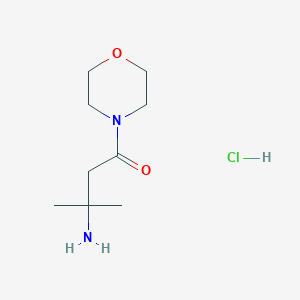
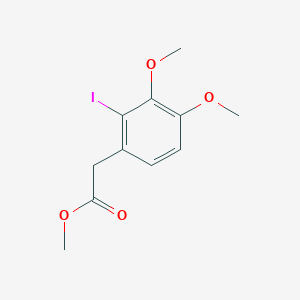
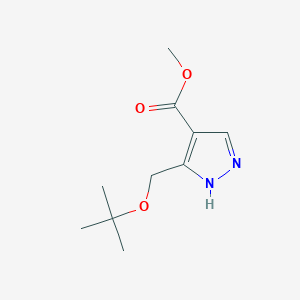
![3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B8136359.png)
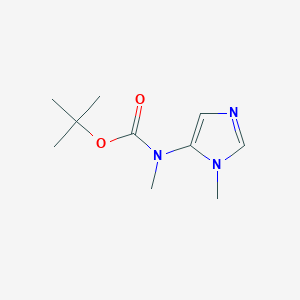
![2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8136372.png)
![8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8136376.png)
